N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C28H29N3O2S and its molecular weight is 471.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes in the body, influencing their function and leading to a variety of biological effects .
Mode of Action
It’s common for such compounds to interact with their targets by binding to active sites or allosteric sites, thereby modulating the target’s activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the activation or inhibition of secondary messengers, the modulation of gene expression, and the alteration of cellular metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The effects of similar compounds can range from changes in cellular signaling and function to alterations in cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide. These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-19-8-11-22(12-9-19)28(33)29-14-15-31-17-26(23-6-4-5-7-25(23)31)34-18-27(32)30-24-13-10-20(2)16-21(24)3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTFQSWXZIKYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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